molecular formula C15H14Cl3NO B1532470 2,4,5-Trichloro-N-(2-phenoxypropyl)aniline CAS No. 1040681-16-0

2,4,5-Trichloro-N-(2-phenoxypropyl)aniline

Cat. No.: B1532470
CAS No.: 1040681-16-0
M. Wt: 330.6 g/mol
InChI Key: HKQLPYTYXBIHEU-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(2-phenoxypropyl)aniline is a chemical compound with the molecular formula C₁₄H₁₂Cl₃NO It is a derivative of aniline, where the aniline group is substituted with a 2,4,5-trichlorophenyl group and a 2-phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-N-(2-phenoxypropyl)aniline typically involves the following steps:

  • Nitration: Aniline is nitrated to form nitroaniline.

  • Reduction: The nitro group in nitroaniline is reduced to an amine group, resulting in aniline.

  • Chlorination: The aniline undergoes chlorination to introduce chlorine atoms at the 2, 4, and 5 positions of the benzene ring.

  • Phenoxypropylation: The chlorinated aniline is then reacted with 2-phenoxypropyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloro-N-(2-phenoxypropyl)aniline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group or other functional groups present.

  • Substitution: Substitution reactions can occur at the aromatic ring, replacing chlorine atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, including carboxylic acids and ketones.

  • Reduction Products: Amines and other reduced forms of the compound.

  • Substitution Products: Substituted anilines with different functional groups.

Scientific Research Applications

2,4,5-Trichloro-N-(2-phenoxypropyl)aniline has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of chlorinated anilines on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,5-Trichloro-N-(2-phenoxypropyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,4,5-Trichlorophenol

  • 2,4,5-Trichlorophenoxyacetic acid

  • 2-(2,4,5-Trichlorophenoxy)propionic acid

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Properties

IUPAC Name

2,4,5-trichloro-N-(2-phenoxypropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3NO/c1-10(20-11-5-3-2-4-6-11)9-19-15-8-13(17)12(16)7-14(15)18/h2-8,10,19H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQLPYTYXBIHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=C(C=C1Cl)Cl)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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